molecular formula C22H28N2O2 B11365968 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}naphthalene-1-carboxamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}naphthalene-1-carboxamide

Cat. No.: B11365968
M. Wt: 352.5 g/mol
InChI Key: NTWQWDJRUZLNSE-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}naphthalene-1-carboxamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a naphthalene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}naphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclohexylmethylamine derivative, which is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(piperidin-4-yl)cyclohexyl]methyl}naphthalene-1-carboxamide: Similar structure but with a piperidine ring instead of morpholine.

    N-{[1-(pyrrolidin-4-yl)cyclohexyl]methyl}naphthalene-1-carboxamide: Contains a pyrrolidine ring.

Uniqueness

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}naphthalene-1-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H28N2O2/c25-21(20-10-6-8-18-7-2-3-9-19(18)20)23-17-22(11-4-1-5-12-22)24-13-15-26-16-14-24/h2-3,6-10H,1,4-5,11-17H2,(H,23,25)

InChI Key

NTWQWDJRUZLNSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

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